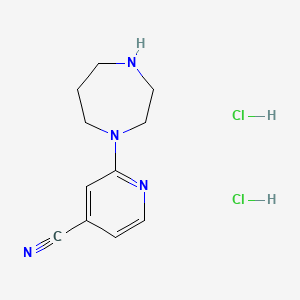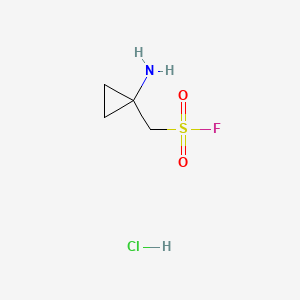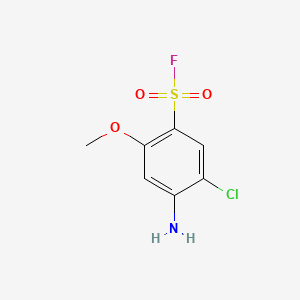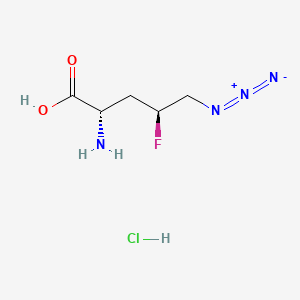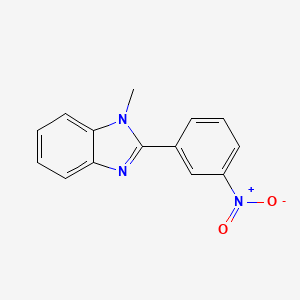
1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by a benzodiazole ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 2-position. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Cyclization: Acid catalysts like sulfuric acid or Lewis acids.
Major Products:
Reduction: 1-Methyl-2-(3-aminophenyl)-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-2-(4-nitrophenyl)-1H-1,3-benzodiazole: Similar structure but with the nitro group at the 4-position.
2-(3-Nitrophenyl)-1H-benzimidazole: Lacks the methyl group at the 1-position.
1-Methyl-2-phenyl-1H-1,3-benzodiazole: Lacks the nitro group.
Uniqueness: 1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for biological activity, while the methyl group influences its solubility and interaction with molecular targets.
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
1-methyl-2-(3-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(9-10)17(18)19/h2-9H,1H3 |
Clave InChI |
ZUSUIYNBLDOINK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)
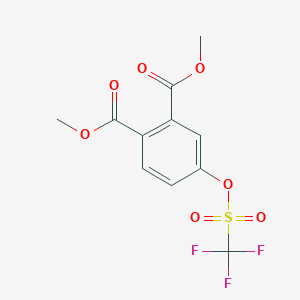
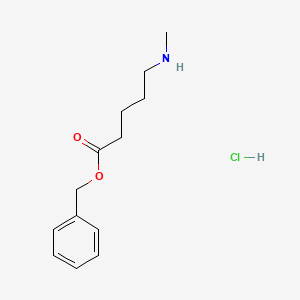
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
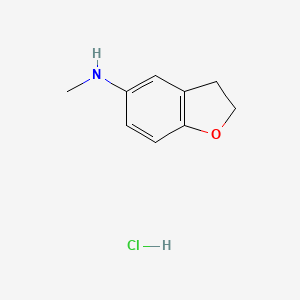
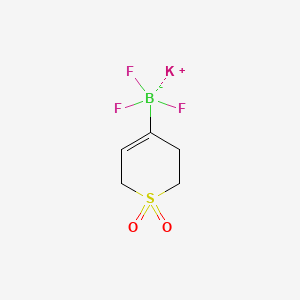
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
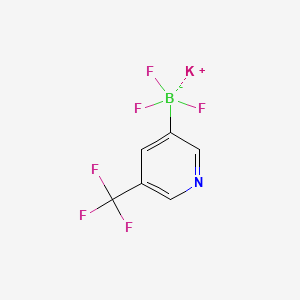
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
